3,3-Difluoro-1-methylcyclobutane-1-carbonitrile
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Overview
Description
3,3-Difluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated organic compound with the molecular formula C6H7F2N and a molecular weight of 131.13 g/mol . This compound belongs to the family of cyclobutanes and is characterized by its unique structural features, including the presence of two fluorine atoms and a nitrile group attached to a cyclobutane ring . It is known for its reactivity and stability, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of a suitable precursor compound. One common method is the reaction of 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by treatment with sodium cyanide (NaCN) to yield the nitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Substituted cyclobutane derivatives.
Reduction: 3,3-Difluoro-1-methylcyclobutane-1-amine.
Oxidation: 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid.
Scientific Research Applications
3,3-Difluoro-1-methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,3-Difluorocyclobutanamine hydrochloride: Contains an amine group instead of a nitrile group.
2,2-Bis(dimethylamino)-3,3-difluoro-1-methylcyclobutane-1-carbonitrile: Contains additional dimethylamino groups.
Uniqueness: 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile is unique due to its combination of fluorine atoms and a nitrile group, which imparts distinct reactivity and stability. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c1-5(4-9)2-6(7,8)3-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRSDZKQMSNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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